N-(4-propan-2-ylphenyl)-1,2,3-benzothiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-1,2,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10(2)11-3-6-13(7-4-11)17-16(20)12-5-8-15-14(9-12)18-19-21-15/h3-10H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCIPKIEHUYXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)SN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321034 | |
| Record name | N-(4-propan-2-ylphenyl)-1,2,3-benzothiadiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49737113 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
891025-42-6 | |
| Record name | N-(4-propan-2-ylphenyl)-1,2,3-benzothiadiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(4-propan-2-ylphenyl)-1,2,3-benzothiadiazole-5-carboxamide typically involves the reaction of 4-isopropylaniline with 1,2,3-benzothiadiazole-5-carbonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods may include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
N-(4-propan-2-ylphenyl)-1,2,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.
Industry: The compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4-propan-2-ylphenyl)-1,2,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may disrupt the cell membrane integrity of bacteria or fungi, leading to cell death. In its anticancer activity, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles :
- The benzothiadiazole core (target compound) differs from benzimidazoles and oxadiazoles in electronic properties. Benzothiadiazole’s electron-deficient nature may favor interactions with electron-rich protein pockets, whereas benzimidazoles (electron-rich) could engage in π-π stacking.
- Thiadiazole derivatives (e.g., ) share sulfur-containing cores but lack the fused benzene ring of benzothiadiazole, altering rigidity and binding modes .
Substituent Impact :
- Halogenated Groups : Chloro- and bromo-substituted analogs (e.g., ) exhibit increased crystallinity and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

- Methoxy Groups : Methoxy substituents (e.g., ) improve solubility due to their polarity, contrasting with the hydrophobic isopropyl group in the target compound .
- Bulkier Groups : The 4-isopropylphenyl group in the target compound may hinder binding to narrow enzymatic pockets compared to smaller substituents like chloro or methoxy.
Biological Activity
N-(4-propan-2-ylphenyl)-1,2,3-benzothiadiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C16H18N4S
- Molecular Weight : 298.41 g/mol
- CAS Number : 2415491-53-9
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For example, a study evaluated its effects on human cervical cancer cells (HeLa) and reported significant reductions in cell viability at concentrations above 10 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Induction of apoptosis |
| MDA-MB-231 | 12.8 | Cell cycle arrest |
| A549 | 20.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. A study assessed its efficacy against both Gram-positive and Gram-negative bacteria, revealing notable inhibition zones.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It affects key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to apoptosis in cancer cells.
Study 1: Apoptotic Effects in Cancer Cells
A recent study published in Journal of Medicinal Chemistry highlighted the compound's ability to trigger apoptosis through mitochondrial pathways. The researchers utilized flow cytometry to assess apoptotic markers and confirmed increased levels of caspase activation.
Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial effects were evaluated using a disk diffusion method against clinical isolates of bacteria. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents.
Q & A
Q. What are the recommended synthetic routes for N-(4-propan-2-ylphenyl)-1,2,3-benzothiadiazole-5-carboxamide, and how can reaction intermediates be characterized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving benzothiadiazole-5-carbonyl chloride and 4-isopropyl aniline derivatives. Key intermediates, such as the carboximidoyl chloride, should be characterized using FT-IR spectroscopy (C=O stretch at ~1680–1720 cm⁻¹) and NMR (aromatic proton integration and coupling constants) to confirm structural integrity . For example, intermediates in analogous carboxamide syntheses were validated by monitoring azide intermediates via HPLC with UV detection at 254 nm .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Use a combination of X-ray crystallography (for unambiguous structural confirmation) and high-resolution mass spectrometry (HRMS) (e.g., ESI+ mode with <5 ppm mass error). For purity assessment, reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with UV-Vis detection (λ = 280–320 nm for benzothiadiazole absorbance) is recommended . Parallel TLC (silica gel, ethyl acetate/hexane) can provide rapid qualitative purity checks .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the electronic properties and binding affinity of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p) basis set) to map electrostatic potential surfaces and HOMO-LUMO gaps, critical for understanding charge transfer properties . For binding studies, molecular docking (AutoDock Vina or Schrödinger Glide) against target proteins (e.g., kinase domains) can predict interaction modes. Validate docking results with MD simulations (NAMD/GROMACS, 50–100 ns trajectories) to assess stability of ligand-protein complexes .
Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor pharmacokinetics. Conduct ADME assays :
- Microsomal stability tests (human liver microsomes, NADPH regeneration system) to assess metabolic degradation.
- Plasma protein binding (equilibrium dialysis) to evaluate free drug availability.
- Pharmacokinetic profiling in rodent models (e.g., Cmax, AUC, half-life) to correlate in vitro potency with in vivo exposure . Adjust formulations (e.g., PEGylation or liposomal encapsulation) if solubility or bioavailability is limiting .
Q. What strategies optimize the structure-activity relationship (SAR) for benzothiadiazole carboxamides in kinase inhibition?
- Methodological Answer : Focus on substituent effects:
- Replace the isopropyl group with bulky hydrophobic moieties (e.g., tert-butyl) to enhance hydrophobic pocket interactions.
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzothiadiazole core to modulate electronic density and binding affinity.
Validate modifications via kinase inhibition assays (e.g., Src/Abl kinases, IC₅₀ determination using ATP-Glo™ assays) and compare with reference inhibitors like BMS-354825 .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the compound’s photophysical properties?
- Methodological Answer :
- UV-Vis spectroscopy (200–800 nm range) in solvents of varying polarity (e.g., DMSO, ethanol) to study solvatochromic effects.
- Fluorescence quantum yield measurements using quinine sulfate as a reference standard.
- Time-resolved fluorescence decay (TCSPC) to determine excited-state lifetimes. Correlate results with DFT-predicted electronic transitions .
Q. What analytical techniques are critical for detecting degradation products under stress conditions?
- Methodological Answer : Subject the compound to forced degradation studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

